4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Overview
Description
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a benzyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the benzyl group and the tetrahydropyran ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyridine derivatives with benzyl halides under specific conditions to form the intermediate compounds.
Cyclization Reactions: Cyclization reactions are employed to form the tetrahydropyran ring, often using acidic catalysts and high temperatures.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the pyridine ring or other functional groups within the molecule.
Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction desired.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicine, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Clinical trials are ongoing to evaluate its efficacy and safety in treating various diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it a valuable component in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
3-Pyridin-4-yl-benzoic acid
4-(3-Carboxyphenyl)pyridine
3-(4-Pyridinyl)benzoic acid
Uniqueness: 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester stands out due to its unique combination of functional groups and structural features. This allows for a wider range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18(21)19(8-11-23-12-9-19)13-15-5-2-3-7-17(15)16-6-4-10-20-14-16/h2-7,10,14H,8-9,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNKZAOSTGFTGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CC2=CC=CC=C2C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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